molecular formula C9H11BrO2S B1526512 (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol CAS No. 1250002-49-3

(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol

Cat. No. B1526512
CAS RN: 1250002-49-3
M. Wt: 263.15 g/mol
InChI Key: QYKUNJWNLXLSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol”, also known as BOM, is a synthetic compound. It has a CAS Number of 1250002-49-3 and a molecular weight of 263.16 . The IUPAC name for this compound is (5-bromo-2-thienyl) (tetrahydro-3-furanyl)methanol .


Molecular Structure Analysis

The InChI code for “(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol” is 1S/C9H11BrO2S/c10-8-2-1-7 (13-8)9 (11)6-3-4-12-5-6/h1-2,6,9,11H,3-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful for constructing more complex molecules. For example, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles to create a diverse range of products .

Medicinal Chemistry

In medicinal chemistry, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol is valuable for the synthesis of molecules with potential pharmacological activities. Its thiophene ring is a common motif in drugs that target central nervous system disorders, while the oxolane ring can be exploited for its bioisosteric properties to improve drug efficacy .

Material Science

The bromothiophene moiety is significant in the field of material science, particularly in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices. The compound’s molecular structure can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Catalysis

(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can act as a ligand precursor in catalysis. By modifying its structure, researchers can synthesize novel ligands that bind to metal centers, facilitating various catalytic processes. This is particularly useful in the development of environmentally friendly catalytic systems .

Agrochemical Research

The thiophene ring is also found in various agrochemicals. This compound could be used to develop new pesticides or herbicides. Its bromine atom offers a reactive site for coupling reactions, which is a common step in the synthesis of agrochemicals .

Fluorescent Probes

Due to its potential to form conjugated systems, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can be used to create fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and studying biological processes .

Environmental Chemistry

In environmental chemistry, this compound could be explored for the synthesis of sensors that detect pollutants. The thiophene ring’s sulfur atom can interact with various environmental contaminants, potentially leading to the development of sensitive detection methods .

Nanotechnology

Lastly, (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol can contribute to nanotechnology by serving as a building block for organic nanomaterials. These materials have applications in drug delivery, sensing, and as components in nanoelectronic devices .

properties

IUPAC Name

(5-bromothiophen-2-yl)-(oxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-2,6,9,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKUNJWNLXLSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=CC=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Reactant of Route 5
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.